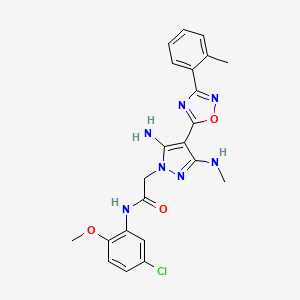

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN7O3/c1-12-6-4-5-7-14(12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-13(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGJRZKSZYPAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 451.9 g/mol. The presence of oxadiazole and pyrazole rings suggests significant biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN7O2 |

| Molecular Weight | 451.9 g/mol |

| Functional Groups | Oxadiazole, Pyrazole |

| CAS Number | 1170648-88-0 |

Anticholinesterase Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives similar to this compound exhibited competitive inhibition against AChE, with IC50 values ranging from 12.8 to 99.2 µM, indicating potential therapeutic applications in treating dementia-related conditions .

Antioxidant Properties

The compound has also been shown to possess antioxidant properties. In vitro studies indicated that it could scavenge free radicals effectively, contributing to neuroprotective effects against oxidative stress . The antioxidant activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

The proposed mechanism involves non-covalent interactions with the active sites of cholinesterases, blocking the entry into the enzyme gorge and catalytic sites. This results in increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .

Study on Cholinesterase Inhibition

In a comparative study focusing on various oxadiazole derivatives, the compound was evaluated alongside other known inhibitors. The results showed that modifications in the substituents on the pyrazole ring significantly influenced the inhibitory potency against AChE and BChE. The most potent derivative displayed an IC50 value significantly lower than that of standard drugs used for comparison.

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in cellular models subjected to oxidative stress. The findings suggested that treatment with the compound resulted in a marked reduction in cell death and preservation of mitochondrial function, supporting its potential use as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyrazole, oxadiazole, and acetamide groups. Below is a comparative analysis:

Key Findings from Comparative Studies

The 5-chloro-2-methoxyphenyl acetamide moiety offers a balance of electron-withdrawing (Cl) and electron-donating (MeO) effects, which could modulate metabolic stability versus analogues with simpler benzyl groups () .

Crystallographic and Physicochemical Properties: Analogues like the Fipronil derivative () exhibit strong N–H⋯O hydrogen bonds in their crystal structures, a feature likely shared by the target compound due to its acetamide group. This may influence solubility and bioavailability .

Biological Activity Trends :

- Oxadiazole-containing FLAP inhibitors (e.g., BI 665915 in ) demonstrate that substituents on the oxadiazole ring critically affect potency. The target compound’s o-tolyl group may confer similar advantages in enzyme inhibition .

- Pyrazole-acetamide hybrids () highlight the importance of chloro and methoxy groups in enhancing target selectivity and reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.